3-Bromo-2,8-dimethylimidazo[1,2-a]pyridine
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Overview
Description
3-Bromo-2,8-dimethylimidazo[1,2-a]pyridine is a heterocyclic compound belonging to the imidazo[1,2-a]pyridine family These compounds are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2,8-dimethylimidazo[1,2-a]pyridine typically involves the functionalization of imidazo[1,2-a]pyridine scaffolds. Common synthetic strategies include:
Condensation Reactions: These involve the reaction of 2-aminopyridine with α-haloketones under acidic conditions to form the imidazo[1,2-a]pyridine core.
Multicomponent Reactions: These reactions combine multiple reactants in a single step to form the desired product, often using catalysts to enhance the reaction efficiency.
Oxidative Coupling: This method involves the coupling of 2-aminopyridine with aldehydes or ketones in the presence of oxidizing agents.
Industrial Production Methods
Industrial production of this compound may involve large-scale condensation reactions or multicomponent reactions, optimized for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2,8-dimethylimidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form N-oxides or reduction to remove the bromine atom.
Radical Reactions: These involve the formation of radicals, leading to the functionalization of the imidazo[1,2-a]pyridine core.
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles like amines, thiols, or alkoxides in the presence of a base.
Oxidation: Uses oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Involves reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution Products: Various substituted imidazo[1,2-a]pyridines depending on the nucleophile used.
Oxidation Products: N-oxides of imidazo[1,2-a]pyridine.
Reduction Products: Dehalogenated imidazo[1,2-a]pyridines.
Scientific Research Applications
3-Bromo-2,8-dimethylimidazo[1,2-a]pyridine has several applications in scientific research:
Medicinal Chemistry: It is used as a scaffold for developing drugs with anti-tuberculosis, anti-cancer, and anti-inflammatory properties.
Biological Studies: The compound is used to study enzyme inhibition and receptor binding due to its ability to interact with biological targets.
Material Science: Its unique structure makes it useful in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 3-Bromo-2,8-dimethylimidazo[1,2-a]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and methyl groups enhance its binding affinity and specificity. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites .
Comparison with Similar Compounds
Similar Compounds
2,7-Dimethylimidazo[1,2-a]pyridine: Lacks the bromine atom, resulting in different reactivity and biological activity.
3-Chloro-2,8-dimethylimidazo[1,2-a]pyridine: Similar structure but with chlorine instead of bromine, leading to variations in chemical reactivity and applications.
Uniqueness
The combination of bromine and methyl groups provides a distinct chemical profile that can be exploited for various scientific and industrial purposes .
Biological Activity
3-Bromo-2,8-dimethylimidazo[1,2-a]pyridine is a member of the imidazo[1,2-a]pyridine family, which has garnered attention due to its diverse biological activities. This compound is characterized by its unique structural features that contribute to its pharmacological properties. Research indicates that imidazo[1,2-a]pyridines exhibit a range of biological activities including antimicrobial, anti-inflammatory, anticancer, and more.
Chemical Structure
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C8H8BrN3
- SMILES : CC1=C(N2C=CC=CC2=N1)Br
- InChI : InChI=1S/C8H7BrN2/c1-6-8(9)11-5-3-2-4-7(11)10-6/h2-5H,1H3
Antimicrobial Activity
Research has demonstrated that imidazo[1,2-a]pyridines possess significant antimicrobial properties. For instance, studies indicate that compounds within this class can effectively inhibit the growth of various bacterial strains. A notable finding is that 3-bromo-substituted analogues showed approximately 50% inhibition against Mycobacterium tuberculosis (Mtb), with minimum inhibitory concentrations (MIC) ranging from 0.03 to 5.0 μM for active compounds .
Compound | MIC (μM) | Activity |
---|---|---|
Compound A | 0.03 | Potent against Mtb |
Compound B | 0.5 | Moderate activity |
This compound | ~0.5 | Significant inhibition |
Anticancer Properties
The imidazo[1,2-a]pyridine scaffold has been explored for its anticancer potential. Several studies have reported that derivatives of this compound exhibit cytotoxicity against various cancer cell lines. For example, the compound was evaluated for its ability to inhibit cancer cell growth in vitro and showed promising results against specific types of tumors .
Anti-inflammatory Effects
Compounds in the imidazo[1,2-a]pyridine family have been noted for their anti-inflammatory properties. They act as modulators of inflammatory pathways and have been investigated for their potential use in treating conditions characterized by excessive inflammation .
Study on Antitubercular Activity
A significant study focused on the antitubercular activity of imidazo[1,2-a]pyridine derivatives found that certain modifications enhance activity against multidrug-resistant strains of Mtb. The study reported that compounds with bromine substitutions at specific positions exhibited improved efficacy compared to their non-brominated counterparts .
Synthesis and Structure-Activity Relationship (SAR)
Research into the synthesis of this compound has revealed various synthetic pathways that yield high purity products with significant biological activity. Structure-activity relationship studies have shown that modifications to the imidazo ring can enhance or diminish biological effects .
Properties
Molecular Formula |
C9H9BrN2 |
---|---|
Molecular Weight |
225.08 g/mol |
IUPAC Name |
3-bromo-2,8-dimethylimidazo[1,2-a]pyridine |
InChI |
InChI=1S/C9H9BrN2/c1-6-4-3-5-12-8(10)7(2)11-9(6)12/h3-5H,1-2H3 |
InChI Key |
KROMXLIAJMFFRQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C2Br)C |
Origin of Product |
United States |
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